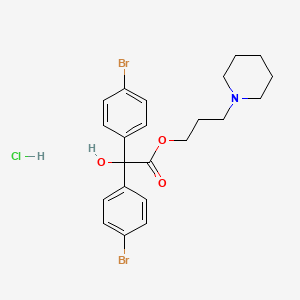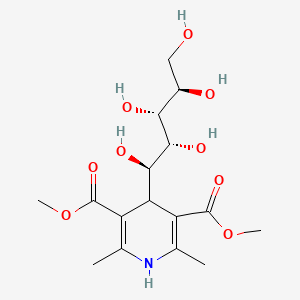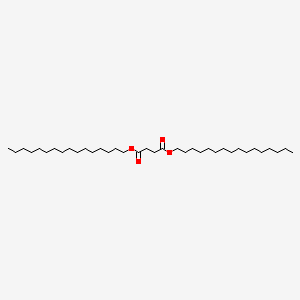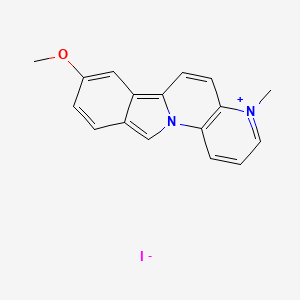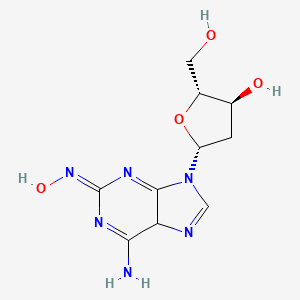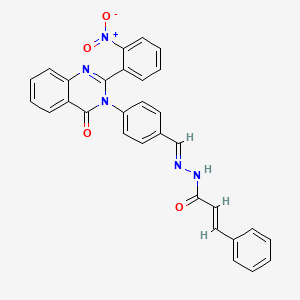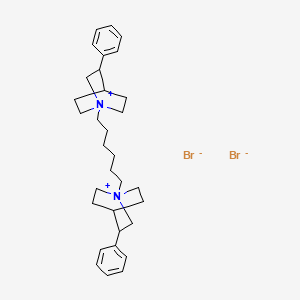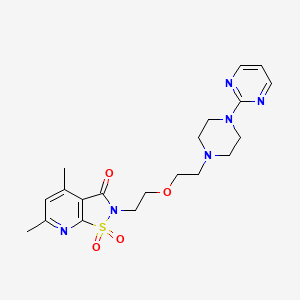
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of isothiazole, pyridine, and piperazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyridine Ring: This step may involve the use of pyridine derivatives and suitable coupling reactions.
Attachment of the Piperazine Moiety: This is often done through nucleophilic substitution reactions.
Final Assembly and Oxidation: The final steps involve the assembly of the complete molecule and oxidation to form the 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
類似化合物との比較
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide can be compared with other similar compounds, such as:
Isothiazole Derivatives: These compounds share the isothiazole ring but differ in other structural elements.
Pyridine Derivatives: Compounds with a pyridine ring but different substituents.
Piperazine Derivatives: Molecules containing the piperazine moiety with various functional groups.
The uniqueness of this compound lies in its specific combination of these structural elements, leading to distinct chemical and biological properties.
特性
CAS番号 |
173284-31-6 |
|---|---|
分子式 |
C20H26N6O4S |
分子量 |
446.5 g/mol |
IUPAC名 |
4,6-dimethyl-1,1-dioxo-2-[2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethoxy]ethyl]-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C20H26N6O4S/c1-15-14-16(2)23-18-17(15)19(27)26(31(18,28)29)11-13-30-12-10-24-6-8-25(9-7-24)20-21-4-3-5-22-20/h3-5,14H,6-13H2,1-2H3 |
InChIキー |
MOICCSIQBILVRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CCOCCN3CCN(CC3)C4=NC=CC=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


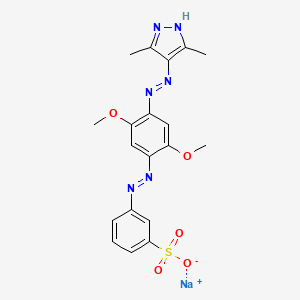
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
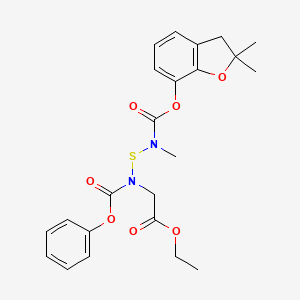
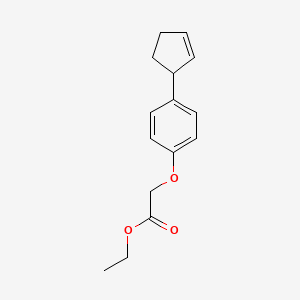
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
